

Application Notes & Protocols: Ring Expansion Strategies for Azepane Synthesis

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Compound of Interest

Compound Name: *(R)-tert-Butyl 4-hydroxyazepane-1-carboxylate*

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Introduction

The seven-membered azepane ring system is a crucial structural motif in medicinal chemistry and drug discovery. Its conformational flexibility and three-dimensional character provide a unique scaffold for interacting with biological targets, often leading to enhanced potency and improved pharmacokinetic profiles. However, compared to their five- and six-membered counterparts (pyrrolidines and piperidines), the synthesis of azepanes presents significant challenges due to less favorable cyclization kinetics and thermodynamics.^{[1][2][3]} Ring expansion strategies, which leverage the stability of smaller, more readily available cyclic precursors, offer a powerful and versatile approach to overcome these synthetic hurdles.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of key ring expansion methodologies for azepane synthesis. We will delve into the mechanistic underpinnings of classical and modern techniques, provide field-proven insights into experimental choices, and present detailed, step-by-step protocols for their practical implementation.

Classical Ring Expansion Methodologies

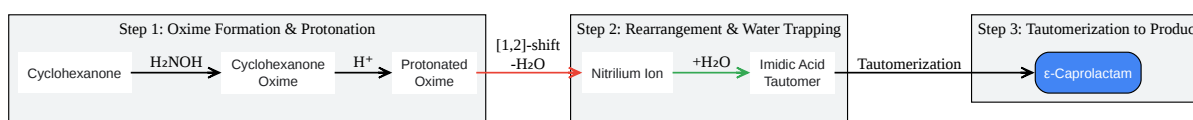
The Beckmann Rearrangement

The Beckmann rearrangement is a cornerstone of organic synthesis, providing a reliable pathway for the conversion of a cyclic ketoxime into a lactam, a direct precursor to the azepane core.[3][4] The reaction is typically catalyzed by strong Brønsted or Lewis acids and proceeds through the migration of the group anti-periplanar to the oxime's hydroxyl group.[5][6]

Mechanism & Scientific Rationale:

The reaction is initiated by the activation of the oxime's hydroxyl group, converting it into a good leaving group. This is commonly achieved through protonation in the presence of a strong acid like sulfuric acid or polyphosphoric acid.[4][7] The subsequent[1][8]-shift of the alkyl group anti to the leaving group occurs in a concerted fashion with the expulsion of water, forming a nitrilium ion intermediate.[5] This intermediate is then trapped by water, which, after tautomerization, yields the thermodynamically stable amide (lactam).[7] The stereospecificity of the migration is a key feature of this reaction.[5]

Diagram: Beckmann Rearrangement Mechanism



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Caption: Mechanism of the Beckmann Rearrangement.

Experimental Protocol: Synthesis of ϵ -Caprolactam[3][4]

- Materials:
 - Cyclohexanone oxime (1.0 equiv)

- Concentrated Sulfuric Acid (H₂SO₄)
- Crushed Ice
- Ammonium Hydroxide solution
- Ethyl Acetate
- Procedure:
 - To a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid.
 - While maintaining the low temperature, add cyclohexanone oxime portion-wise to the stirred sulfuric acid.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 100-120 °C for 15-30 minutes.
 - Carefully pour the hot reaction mixture onto crushed ice.
 - Neutralize the acidic solution by the slow addition of ammonium hydroxide solution until the pH is approximately 7-8.
 - Extract the aqueous layer with ethyl acetate (3 x 50 mL).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
 - Concentrate the filtrate under reduced pressure to yield crude ε-caprolactam, which can be further purified by recrystallization or distillation.

Data Summary: Beckmann Rearrangement Variants

| Precursor | Catalyst/Reagent | Product | Yield (%) | Reference |
|-----------------------|--------------------------------------|---------------------|-------------------|-----------|
| Cyclohexanone oxime | H ₂ SO ₄ | ε-Caprolactam | >90 | [4] |
| Cyclododecanone oxime | Cyanuric chloride, ZnCl ₂ | Lauro lactam | High | [4] |
| Substituted Ketoximes | Triphosphazene | Substituted Lactams | Good to Excellent | [6] |
| Various Ketoximes | Dichloroimidazolidinedione | Amides/Lactams | Good | [6] |

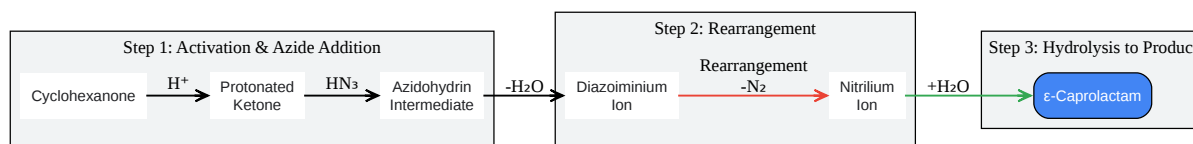
The Schmidt Reaction

The Schmidt reaction provides another classical route to azepanes by reacting a ketone (e.g., cyclohexanone) or a carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid. [9] This reaction is mechanistically related to the Curtius and Beckmann rearrangements. [9]

Mechanism & Scientific Rationale:

When a ketone is used, the reaction begins with the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the azide ion to form an azido hydrin intermediate. [9] Subsequent dehydration leads to a diazoiminium ion. The key ring-expanding step involves the migration of one of the alkyl groups to the electron-deficient nitrogen with the concomitant expulsion of dinitrogen gas, similar to the Beckmann rearrangement. [9] The resulting nitrilium ion is then hydrolyzed to furnish the lactam. The choice of which alkyl group migrates is determined by steric and electronic factors.

Diagram: Schmidt Reaction of a Ketone



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Caption: Mechanism of the Schmidt Reaction on a ketone.

Experimental Protocol: Intramolecular Schmidt Reaction for a Fused Azepinone[10]

- Materials:
 - δ -Azido ketone (1.0 equiv)
 - Trifluoroacetic acid (TFA) or H_2SO_4
 - Dichloromethane (CH_2Cl_2)
 - Saturated sodium bicarbonate ($NaHCO_3$) solution
- Procedure:
 - Dissolve the δ -azido ketone in CH_2Cl_2 in a round-bottom flask.
 - Cool the solution to $0\text{ }^\circ\text{C}$ in an ice bath.
 - Slowly add trifluoroacetic acid (or concentrated H_2SO_4) to the stirred solution.
 - Allow the reaction to stir at $0\text{ }^\circ\text{C}$ and monitor its progress by thin-layer chromatography (TLC).
 - Upon completion, carefully quench the reaction by pouring it into a stirred, ice-cold saturated $NaHCO_3$ solution.

- Separate the layers and extract the aqueous phase with CH₂Cl₂ (3 x 20 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel.

Data Summary: Schmidt Reaction Applications

| Substrate | Azide Source | Acid Catalyst | Product | Yield (%) | Reference |
|----------------------------|----------------------------|-------------------------------------|---------------------|------------------------|-----------|
| Benzophenone | Hydrazoic Acid | H ₂ SO ₄ | Benzanilide | - | [9] |
| Tetrahydrobenzopyranones | TMS-azide/NaN ₃ | H ₂ SO ₄ | Pyranazepines | 78-99 | [11] |
| Symmetrical Cyclohexanones | Chiral hydroxyalkyl azides | TiCl ₄ | Chiral Caprolactams | up to 98:2 selectivity | [12] |
| δ-Azido ketones | Intramolecular | H ₂ SO ₄ /TFA | Bicyclic Lactams | Good | [10] |

Tiffeneau-Demjanov Rearrangement

The Tiffeneau-Demjanov rearrangement (TDR) is a reliable method for the one-carbon ring expansion of cyclic systems, particularly for the synthesis of five-, six-, and seven-membered rings.[13] The reaction transforms a 1-aminomethyl-cycloalkanol into an expanded cycloketone upon treatment with nitrous acid.[13]

Mechanism & Scientific Rationale:

The reaction is initiated by the diazotization of the primary amine with nitrous acid (generated in situ from NaNO₂ and an acid) to form a diazonium salt.[13][14] This diazonium group is an excellent leaving group, and its departure as N₂ gas generates a primary carbocation.[13] A subsequent, highly favorable[1][8]-alkyl shift from the adjacent quaternary carbon expands the

ring and forms a more stable, protonated ketone (an oxonium ion), which is then deprotonated to yield the final ring-expanded ketone.[13] This ketone can be further functionalized or reduced to access the azepane scaffold.

Diagram: Tiffeneau-Demjanov Rearrangement Workflow



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Caption: Workflow for azepane synthesis via TDR.

Experimental Protocol: One-Carbon Ring Expansion of a Cyclohexanol Derivative[13][15]

- Materials:
 - 1-(Aminomethyl)cyclohexanol (1.0 equiv)
 - Sodium Nitrite (NaNO₂) (1.1 equiv)
 - Acetic Acid
 - Water
 - Diethyl Ether
- Procedure:
 - Dissolve 1-(aminomethyl)cyclohexanol in an aqueous acetic acid solution in a flask cooled to 0 °C.
 - Slowly add a solution of sodium nitrite in water dropwise to the stirred reaction mixture, ensuring the temperature remains below 5 °C.
 - After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

- Monitor the reaction for the cessation of gas evolution.
- Extract the reaction mixture with diethyl ether (3 x 30 mL).
- Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and carefully remove the solvent by rotary evaporation.
- Purify the resulting cycloheptanone by distillation or column chromatography.

Modern Ring Expansion Strategies

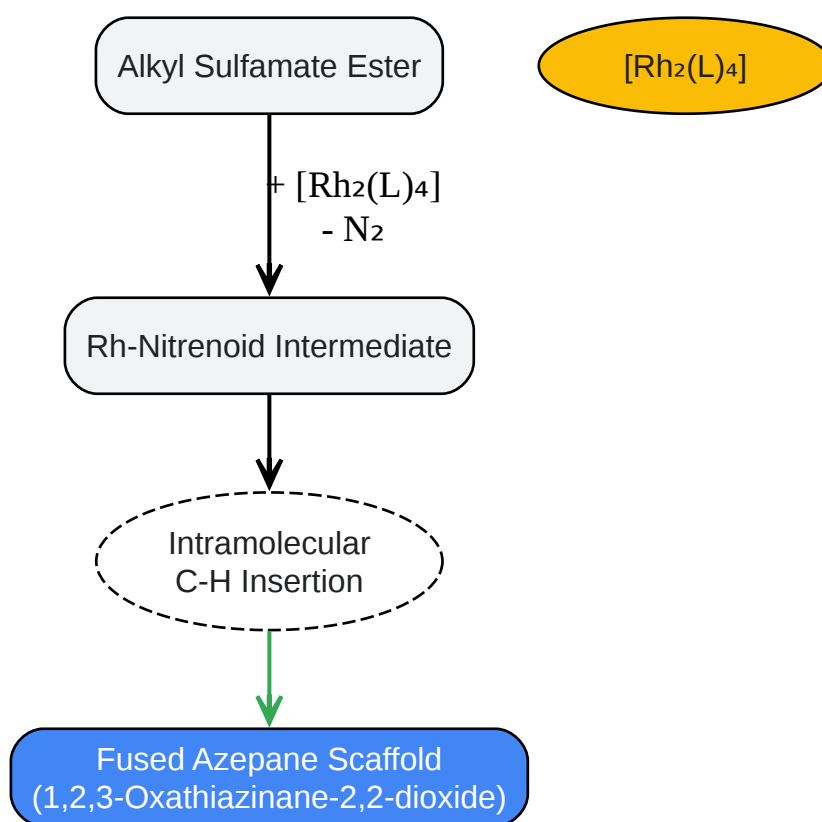
Transition-Metal-Catalyzed Ring Expansions

Modern synthetic chemistry has seen the emergence of powerful transition-metal-catalyzed methods for ring expansion.^[16] Catalysts based on rhodium, palladium, and copper can mediate complex transformations, often with high selectivity and functional group tolerance.^[16]^[17]

Key Approaches & Scientific Rationale:

- **Rhodium-Catalyzed C-H Amination/Insertion:** This strategy often involves the generation of a rhodium-nitrenoid intermediate from a suitable precursor, such as a sulfamate ester.^[18] This reactive species can then undergo an intramolecular C-H insertion into a C-H bond of the tethered alkyl chain, leading to the formation of a new heterocyclic ring.^[18] The choice of rhodium catalyst, particularly dirhodium complexes like $\text{Rh}_2(\text{esp})_2$, is critical for achieving high yields and selectivities.^[18]
- **Copper-Catalyzed Tandem Reactions:** Domino processes involving copper catalysis can efficiently construct medium-sized rings.^{[17][19]} For instance, a Cu-catalyzed coupling of a β -lactam with an aryl halide containing a pendant nucleophile can be followed by an intramolecular ring-expansion, providing access to benzofused azepane derivatives.^{[17][19]}
- **Carbonylative Ring Expansion:** Rhodium catalysts can mediate the insertion of carbon monoxide into strained ring systems, such as aminocyclopropanes, to form larger, nitrogen-containing rings.

Diagram: Rhodium-Catalyzed C-H Amination



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Caption: Rhodium-catalyzed C-H amination for heterocycle synthesis.

Photochemical & Radical Ring Expansions

Photochemical and radical-mediated reactions offer unique pathways for ring expansion that are often complementary to traditional ionic methods.

Key Approaches & Scientific Rationale:

- **Photochemical Dearomative Ring Expansion:** A novel and powerful strategy involves the photochemical conversion of simple nitroarenes into complex azepanes.^{[1][2]} This process, mediated by blue light, transforms the six-membered aromatic ring into a seven-membered ring system via a singlet nitrene intermediate.^{[1][2][20]} A subsequent hydrogenation delivers the saturated azepane in a highly modular fashion.^{[1][2]}

- Dowd-Beckwith Ring Expansion: This is a free-radical-mediated reaction where a cyclic β -keto ester, substituted with an α -alkylhalo group, undergoes expansion.[8][21] The reaction is initiated by a radical initiator (e.g., AIBN) and a radical mediator (e.g., tributyltin hydride).[8] An alkyl radical is generated, which attacks the carbonyl group to form a bicyclic ketyl intermediate.[8] This intermediate then rearranges with ring expansion to generate a new carbon-centered radical, which is subsequently quenched.[8]

Experimental Protocol: Photochemical Synthesis of a 3H-Azepine Derivative[1]

- Materials:
 - Substituted Nitroarene (e.g., p-Bn-nitrobenzene) (1.0 equiv)
 - Diethylamine (Et₂NH) (8.0 equiv)
 - Triisopropyl phosphite (P(Oi-Pr)₃) (20 equiv)
 - Isopropyl alcohol (i-PrOH)
 - Blue LED light source (e.g., $h\nu = 427$ nm)
- Procedure:
 - In a suitable reaction vessel, dissolve the substituted nitroarene in isopropyl alcohol.
 - Add diethylamine and triisopropyl phosphite to the solution.
 - Irradiate the reaction mixture with a blue LED light source at room temperature.
 - Monitor the reaction progress by TLC or LC-MS.
 - Upon completion, concentrate the reaction mixture under reduced pressure.
 - Purify the crude product by flash column chromatography to yield the 3H-azepine derivative.
 - The resulting azepine can be hydrogenated in a subsequent step to afford the fully saturated azepane.

Comparative Summary & Outlook

The choice of a ring expansion strategy for azepane synthesis depends on several factors, including the availability of starting materials, desired substitution patterns, and tolerance to specific reaction conditions.

| Strategy | Precursor | Key Features | Limitations |
|----------------------------|-------------------------------------|---|--|
| Beckmann Rearrangement | Cyclic Ketoxime | Robust, high-yielding, industrially scalable. | Requires strong acids, limited by oxime geometry. |
| Schmidt Reaction | Cyclic Ketone/Acid | Versatile, can use ketones or acids. | Uses toxic/explosive hydrazoic acid, regioselectivity can be an issue. |
| Tiffeneau-Demjanov | 1-Aminomethyl-cycloalkanol | Reliable one-carbon expansion. | Multi-step precursor synthesis, formation of by-products. |
| Transition-Metal Catalysis | Varied (e.g., sulfamates) | High selectivity, mild conditions, broad scope. | Catalyst cost and sensitivity, optimization may be required. |
| Photochemical Expansion | Nitroarenes | Highly modular, rapid access to complexity. | Requires specialized photochemical equipment. |
| Dowd-Beckwith Expansion | α -halo- β -keto ester | Multi-carbon expansion possible. | Use of toxic tin hydrides, potential for side reactions.[8] |

The field of azepane synthesis continues to evolve, with ongoing research focused on developing more efficient, selective, and sustainable ring expansion methodologies. The development of novel catalytic systems, including organocatalysis[22][23] and advanced transition-metal catalysis, promises to further expand the toolbox available to medicinal and synthetic chemists, enabling the exploration of new and valuable chemical space.

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